Monosodium succinate

説明

Chemical Nomenclature and Classification

Monosodium succinate operates under a comprehensive nomenclature system that reflects its chemical structure and classification within organic chemistry. The compound's primary designation as this compound indicates its formation from the partial neutralization of succinic acid with sodium hydroxide or sodium carbonate. Alternative nomenclature includes sodium hydrogen succinate, sodium hemisuccinate, sodium acid succinate, and succinic acid monosodium salt, each reflecting different aspects of its chemical composition and formation process.

The International Union of Pure and Applied Chemistry designation for this compound follows systematic naming conventions, identifying it as sodium 3-carboxypropanoate. This nomenclature reflects the compound's structural composition, wherein a sodium cation is associated with a partially deprotonated succinic acid molecule. The Chemical Abstracts Service has assigned the registry number 2922-54-5 to this compound, providing a unique identifier for chemical databases and regulatory documentation.

From a classification perspective, this compound belongs to the broader category of carboxylic acid salts, specifically functioning as a sodium salt of a dicarboxylic acid. The compound exhibits characteristics of both ionic compounds, due to its sodium content, and organic compounds, due to its carbon-containing backbone structure. This dual nature places it within the intersection of inorganic and organic chemistry, making it particularly significant for understanding salt formation processes and ionic interactions in organic systems.

The molecular formula C₄H₅NaO₄ indicates the presence of four carbon atoms, five hydrogen atoms, one sodium atom, and four oxygen atoms, resulting in a molecular weight of 140.07 grams per mole. This composition reflects the compound's formation through the replacement of one hydrogen ion from succinic acid with a sodium ion, creating a monovalent salt while retaining one free carboxylic acid group.

Table 1: Chemical Identification Parameters for this compound

Historical Development and Discovery Context

The historical development of this compound is intrinsically linked to the discovery and characterization of succinic acid, its parent compound. Succinic acid was first isolated in 1546 by the German chemist Georgius Agricola through the dry distillation of amber, leading to its historical designation as "spirit of amber". This discovery marked the beginning of systematic investigations into dicarboxylic acids and their chemical properties, establishing a foundation for subsequent developments in carboxylic acid chemistry.

The term "succinic" derives from the Latin word "succinum," meaning amber, reflecting the compound's original source and method of isolation. Agricola's work represented one of the earliest documented examples of organic compound isolation through thermal decomposition processes, demonstrating primitive but effective chemical separation techniques that would later influence the development of modern organic chemistry methodologies.

Following the initial discovery of succinic acid, subsequent chemical investigations led to the development of various salt derivatives, including this compound. The formation of sodium salts from carboxylic acids became a standard practice in chemical synthesis and purification processes, as these salts often exhibited improved solubility characteristics and stability compared to their parent acids. The specific development of this compound likely emerged during the nineteenth and early twentieth centuries as chemists systematically explored the properties of partial neutralization products from dicarboxylic acids.

The industrial and commercial significance of this compound has evolved considerably since its initial synthesis. Modern production methods have shifted from amber-based extraction to synthetic approaches involving the fermentation of carbohydrate sources using microorganisms, representing a significant advancement in sustainable chemical production. These biotechnological approaches have enabled large-scale production while reducing dependence on mineral sources and improving process efficiency.

Contemporary research into this compound reflects broader trends in green chemistry and sustainable manufacturing processes. The compound's role in various industrial applications has expanded beyond traditional chemical synthesis to include specialized uses in biotechnology, materials science, and specialized chemical processing applications. This evolution demonstrates the continuing relevance of historically significant compounds in modern chemical applications and industrial processes.

Position in Organic Chemistry and Carboxylic Acid Salts

This compound occupies a distinctive position within organic chemistry as a representative example of carboxylic acid salt formation and ionic compound behavior in organic systems. Carboxylic acids, characterized by the presence of the carboxyl functional group, constitute one of the most important classes of organic compounds due to their widespread occurrence and diverse chemical reactivity. The formation of salts from carboxylic acids represents a fundamental chemical transformation that illustrates principles of acid-base chemistry within organic molecular frameworks.

The general mechanism of carboxylic acid salt formation involves the deprotonation of the carboxyl group through reaction with basic compounds, resulting in the formation of carboxylate anions that can associate with various cations. In the case of this compound, this process involves the selective deprotonation of one of the two carboxylic acid groups present in succinic acid, creating a compound that retains both acidic and ionic characteristics. This partial neutralization process demonstrates the unique behavior of dicarboxylic acids, which can form multiple salt derivatives depending on the stoichiometry of the neutralization reaction.

Within the broader classification of organic salts, this compound exemplifies the category of sodium carboxylates, which are characterized by their enhanced water solubility compared to their parent acids and their ability to participate in both ionic and covalent chemical interactions. These compounds serve as important intermediates in organic synthesis and demonstrate the versatility of carboxylic acid derivatives in chemical transformations. The presence of both ionized and non-ionized carboxylic groups in this compound creates unique reactivity patterns that distinguish it from both fully neutralized disodium succinate and unneutralized succinic acid.

The compound's position within carboxylic acid chemistry is further emphasized by its role in demonstrating acid-base equilibria in diprotic systems. Succinic acid exhibits two distinct ionization constants, with pKa values of approximately 4.2 and 5.6, reflecting the stepwise deprotonation of its two carboxylic acid groups. This compound represents the predominant species at intermediate pH values, illustrating the complex equilibrium relationships that exist in polyprotic acid systems and their corresponding salt derivatives.

Table 2: Classification and Properties of this compound within Carboxylic Acid Salts

Relationship to Parent Compound Succinic Acid

The relationship between this compound and its parent compound succinic acid represents a fundamental example of chemical derivatization through selective neutralization processes. Succinic acid, systematically known as butanedioic acid, serves as the structural foundation for this compound through the replacement of one acidic hydrogen atom with a sodium cation. This transformation maintains the essential structural framework of the original dicarboxylic acid while significantly altering its chemical and physical properties.

Succinic acid exists as a white, crystalline solid with the molecular formula C₄H₆O₄ and exhibits characteristic dicarboxylic acid properties, including high melting point, moderate water solubility, and acidic behavior in aqueous solutions. The compound plays crucial roles in biological systems, particularly as an intermediate in cellular metabolism and energy production pathways. These biological functions stem from the compound's ability to participate in enzymatic reactions and its compatibility with biological pH ranges and ionic environments.

The conversion of succinic acid to this compound involves the selective deprotonation of one carboxylic acid group while leaving the second group intact and available for further chemical reactions. This selective neutralization process is facilitated by the distinct ionization constants of the two carboxylic acid groups, which allow for controlled pH adjustments that favor the formation of the monosodium salt over complete neutralization to disodium succinate. The resulting compound retains the carbon backbone structure of succinic acid while exhibiting enhanced solubility characteristics and modified reactivity patterns.

The structural relationship between these compounds is best understood through their ionization behavior in aqueous solutions. Succinic acid undergoes stepwise deprotonation with the first ionization occurring at pH 4.2 and the second at pH 5.6. This compound represents the predominant species in the pH range between these two ionization constants, demonstrating the direct relationship between solution conditions and the specific form of the succinate species present. This pH-dependent equilibrium relationship illustrates the dynamic nature of the connection between succinic acid and its various salt derivatives.

From a synthetic perspective, this compound can be prepared directly from succinic acid through controlled neutralization with sodium hydroxide or sodium carbonate, utilizing stoichiometric ratios that ensure partial rather than complete neutralization. Alternative synthetic approaches involve the reaction of succinic acid with sodium bicarbonate, which provides a more controlled neutralization process and reduces the risk of over-neutralization. These synthetic relationships demonstrate the direct chemical connection between the parent acid and its monosodium derivative while highlighting the importance of reaction control in achieving the desired product selectivity.

Table 3: Comparative Analysis of Succinic Acid and this compound

特性

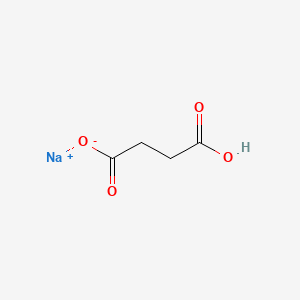

IUPAC Name |

sodium;4-hydroxy-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.Na/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQSXALQTHVPDQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020907 | |

| Record name | Monosodium succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2922-54-5, 14047-56-4 | |

| Record name | Monosodium succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monosodium succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium hydrogen succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOSODIUM SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P699N4QOWE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions: Monosodium succinate can be synthesized through the neutralization of succinic acid with sodium hydroxide. The reaction is straightforward and involves the following steps:

- Dissolve succinic acid in water.

- Slowly add sodium hydroxide solution to the succinic acid solution while stirring.

- Continue stirring until the reaction is complete, and the pH of the solution is neutral.

- Evaporate the water to obtain this compound as a crystalline solid.

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of glucose using specific strains of bacteria that produce succinic acid. The succinic acid is then neutralized with sodium hydroxide to form this compound. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

化学反応の分析

Acid-Base Reactions and Ionization Behavior

Monosodium succinate exists in equilibrium with its conjugate acid (succinic acid) and conjugate base (disodium succinate) in aqueous solutions. The ionization steps are:

This pH-dependent behavior enables its use as a buffering agent in biochemical and industrial processes .

| Property | This compound | Disodium Succinate | Succinic Acid |

|---|---|---|---|

| Primary Species | |||

| Urinary pH (Rats) | ~6.5–7.0 | ~8.0–8.5 | ~4.5–5.0 |

| Promotes Bladder Hyperplasia | No | Yes | No |

Data from studies comparing this compound, disodium succinate, and succinic acid in rat models .

Oxidation Reactions

This compound reacts with strong oxidizing agents, though specific products depend on reaction conditions. For example:

-

In acidic environments, it may undergo decarboxylation to form propionic acid derivatives.

-

Under high-temperature combustion, it decomposes to release carbon dioxide, water, and sodium oxides .

Safety Note : Reactions with oxidizers (e.g., peroxides) can generate toxic fumes, necessitating controlled handling .

Coordination Chemistry

The succinate anion () acts as a bidentate ligand, forming complexes with metal ions like Fe³⁺ and Ca²⁺. For instance:

These complexes are critical in biological systems (e.g., iron transport) and industrial catalysts .

Comparative Reactivity with Disodium Succinate

Studies in rats demonstrate that this compound’s lower urinary pH and sodium ion concentration (100–150 mM vs. 300 mM for disodium succinate) mitigate its carcinogenic potential .

| Parameter | This compound | Disodium Succinate |

|---|---|---|

| Urinary Sodium (mM) | 100–150 | 250–300 |

| Bladder Hyperplasia Incidence | 15% | 85% |

| Promoter Activity | Low | High |

Adapted from Masui et al. (1990) .

Synthetic Utility

This compound is a precursor in organic synthesis:

科学的研究の応用

Monosodium succinate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: this compound is used in studies related to the citric acid cycle and cellular respiration.

Medicine: It is investigated for its potential therapeutic effects, including its role in metabolic disorders.

Industry: The compound is used as a flavor enhancer in the food industry and as an intermediate in the production of various chemicals.

作用機序

Monosodium succinate can be compared with other similar compounds such as monosodium glutamate and disodium succinate:

Monosodium Glutamate: Both compounds are used as flavor enhancers, but monosodium glutamate is derived from glutamic acid and has a different taste profile.

Disodium Succinate: This compound is similar to this compound but contains two sodium ions instead of one. It is also used as a flavor enhancer and has similar biochemical properties.

類似化合物との比較

Monosodium Succinate vs. Disodium Succinate

Key Differences :

- Disodium succinate is preferred in food for its umami-enhancing properties, while this compound is restricted to pharmaceuticals due to regulatory limitations .

- This compound’s partial neutralization allows it to buffer pH fluctuations in frozen formulations, unlike disodium succinate, which lacks this capability .

This compound vs. Monosodium Glutamate (MSG)

Key Differences :

- MSG disrupts mitochondrial bioenergetics more severely than this compound, particularly when combined with environmental stressors like tobacco smoke .

- This compound lacks flavor-enhancing properties but is critical in stabilizing pH-sensitive pharmaceuticals .

This compound vs. Sodium Sulfosuccinate

Key Differences :

- Sodium sulfosuccinate’s surfactant properties make it useful in industrial and medical applications, whereas this compound is specialized for pH control .

生物活性

Monosodium succinate, a sodium salt of succinic acid, is an important compound in various biological processes, particularly within the tricarboxylic acid (TCA) cycle. This article explores its biological activity, focusing on metabolic effects, potential therapeutic applications, and safety profiles based on diverse research findings.

Overview of this compound

This compound is recognized for its role as an intermediate in the TCA cycle, contributing to ATP production and serving as a signaling molecule in various cellular processes. It has garnered attention for its potential therapeutic applications in metabolic disorders, neurodegenerative diseases, and as a supplement to enhance mitochondrial function.

Metabolic Effects

Research indicates that this compound can significantly influence metabolic performance. A study demonstrated that succinate supplementation improved oxidative metabolism in glial cells under stress conditions induced by rotenone, a mitochondrial inhibitor. The addition of succinate resulted in a 20% increase in oxygen consumption rate (OCR), reflecting enhanced mitochondrial function. This effect was sustained over time, indicating potential for therapeutic use in conditions involving mitochondrial dysfunction such as traumatic brain injury (TBI) and neurodegenerative diseases .

Table 1: Summary of Metabolic Effects of this compound

Therapeutic Applications

This compound has been studied for its potential therapeutic benefits:

- Neuroprotection : In TBI models, succinate administration has been shown to enhance mitochondrial metabolism and improve outcomes related to oxidative stress .

- Metabolic Disorders : Its role in stabilizing hypoxia-inducible factor-1α (HIF-1α) suggests that it may enhance glycolysis and support inflammatory responses, making it a candidate for treating metabolic syndromes .

- Gut Health : Recent studies have indicated that dietary succinate can influence gut microbiota composition, which may have implications for overall health and disease prevention .

Safety and Toxicology

Safety assessments have demonstrated that this compound exhibits low toxicity. A long-term study in F344 rats found no significant carcinogenic effects when administered at concentrations up to 2% over two years. The only notable effect was a slight suppression of body weight at higher doses . this compound did not induce significant proliferative changes in urinary bladder tissues compared to controls, indicating a favorable safety profile .

Table 2: Toxicological Findings from Long-Term Studies

Case Studies and Clinical Implications

Recent clinical studies have begun to explore the application of this compound in human health contexts:

- Traumatic Brain Injury : A case study involving TBI patients treated with 2,3-13C2 succinate showed promising results regarding enhanced metabolic pathways linked to recovery from brain injuries .

- Dietary Supplementation : Investigations into dietary succinate's effects on growth and metabolism suggest potential applications in nutritional science, particularly for athletes or individuals with metabolic disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。